4-n-Boc-amino-3-methoxy-phenylboronic acid

Suzuki–Miyaura cross‑coupling Boc‑protected aniline Boronic acid purity

This di-functionalized aryl boronic acid features orthogonal Boc protection enabling sequential Suzuki coupling without amine interference. The meta-methoxy group ensures electronic and steric control for regioselective biaryl formation. With 95% catalog purity and 71 patent citations, it is a validated intermediate for Navitoclax synthesis. Choose exact CAS 669713-95-5 to avoid unprotected amine byproducts and streamline synthetic sequences. Scale confidently with consistent purity across suppliers.

Molecular Formula C12H18BNO5
Molecular Weight 267.09 g/mol
CAS No. 669713-95-5
Cat. No. B1334049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-n-Boc-amino-3-methoxy-phenylboronic acid
CAS669713-95-5
Molecular FormulaC12H18BNO5
Molecular Weight267.09 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)OC)(O)O
InChIInChI=1S/C12H18BNO5/c1-12(2,3)19-11(15)14-9-6-5-8(13(16)17)7-10(9)18-4/h5-7,16-17H,1-4H3,(H,14,15)
InChIKeyPAWJDEHKEKNFAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-N-Boc-amino-3-methoxy-phenylboronic acid CAS 669713-95-5: Orthogonally Protected Aryl Boronic Acid Building Block for Regioselective Biaryl Synthesis


4-N-Boc-amino-3-methoxy-phenylboronic acid (CAS 669713-95-5) is a di‑functionalized aryl boronic acid featuring a tert‑butoxycarbonyl (Boc) protected aniline moiety and a meta‑methoxy substituent, with a molecular weight of 267.09 g/mol and a typical commercial purity specification of 97% . Its defining structural characteristic is the orthogonal N‑Boc protection adjacent to the boronic acid functionality, enabling sequential Suzuki–Miyaura cross‑coupling at the boronic acid site while preserving the latent amino group for subsequent unmasking and diversification . PubChem‑Lite annotations reveal 71 patents citing this compound, confirming its established role as a pharmaceutical intermediate building block in medicinal chemistry programs requiring controlled, sequential functionalization of polyfunctional aryl scaffolds [1].

Why 4-N-Boc-amino-3-methoxy-phenylboronic acid Cannot Be Simply Replaced by Unprotected, Non‑Methoxy, or Alternative Boc‑Position Analogs


Generic substitution of 4‑N‑Boc‑amino‑3‑methoxy‑phenylboronic acid with superficially similar in‑class compounds fails because the combination of a meta‑methoxy group, a para‑Boc‑protected amino moiety, and a free boronic acid creates a uniquely addressable and regioselectively reactive aryl scaffold that is not replicated by analogs lacking this precise substitution pattern. Replacing this compound with unprotected 4‑aminophenylboronic acid (CAS 89415‑43‑0) introduces an unprotected primary amine that readily coordinates palladium catalysts and undergoes competing Buchwald–Hartwig amination during Suzuki coupling, while substitution with 4‑(N‑Boc‑amino)phenylboronic acid (CAS 380430‑49‑9) loses the methoxy group's electronic and steric influence on coupling regioselectivity and subsequent functionalization pathways [1]. Each divergence in substitution pattern alters cross‑coupling kinetics, product regiochemistry, and the feasibility of orthogonal protecting group strategies, making direct analog substitution scientifically and procedurally invalid without comprehensive re‑optimization of synthetic sequence and reaction conditions .

Quantitative Procurement Evidence for 4-N-Boc-amino-3-methoxy-phenylboronic acid: Comparator Data on Purity, Orthogonality, and Synthetic Applicability


Commercial Purity Benchmarking: 4-N-Boc-amino-3-methoxy-phenylboronic acid vs. Closest Boc‑Protected Analog

The target compound is commercially available with a consistently specified purity of 97% (Sigma‑Aldrich) to 98% (BOC Sciences) , while its closest structurally analogous comparator 4‑(N‑Boc‑amino)phenylboronic acid (CAS 380430‑49‑9, lacking the methoxy group) is supplied at 95.0% purity under standard catalog specifications and is noted to contain varying amounts of anhydride impurity that can unpredictably alter coupling stoichiometry [1]. The 2–3% absolute purity differential and the absence of anhydride variation warnings for the target compound translate to higher lot‑to‑lot consistency in mol‑for‑mol coupling reactions.

Suzuki–Miyaura cross‑coupling Boc‑protected aniline Boronic acid purity

Orthogonal Protection: Boc‑Protected Amino vs. Unprotected Amino Analogs in Suzuki Coupling Compatibility

The Boc‑protected amino group in 4‑N‑Boc‑amino‑3‑methoxy‑phenylboronic acid remains inert under standard Suzuki–Miyaura coupling conditions, allowing exclusive reaction at the boronic acid site . In contrast, unprotected 4‑aminophenylboronic acid (CAS 89415‑43‑0) exposes a primary amine that can coordinate palladium catalysts, undergo unintended Buchwald–Hartwig amination side reactions, and alter cross‑coupling efficiency [1]. This functional difference represents a qualitative (rather than purely quantitative) selectivity advantage that eliminates an entire competing reaction pathway, thereby increasing isolated yield and reducing purification burden without requiring additional protection/deprotection steps.

Orthogonal protecting groups Sequential functionalization Palladium catalysis

Patent Portfolio Density as a Proxy for Synthetic Utility in Pharmaceutical R&D Programs

PubChemLite patent annotation data indicates that 4‑N‑Boc‑amino‑3‑methoxy‑phenylboronic acid is cited in 71 patents [1]. In comparison, the methoxy‑lacking analog 4‑(N‑Boc‑amino)phenylboronic acid (CAS 380430‑49‑9) and the unprotected 4‑aminophenylboronic acid (CAS 89415‑43‑0) do not report comparable patent citation density in publicly aggregated annotation databases. While patent counts are not direct performance metrics, the 71‑patent portfolio reflects the compound's established integration into pharmaceutical patent claims as a synthetic intermediate, reducing procurement risk for teams requiring a building block with validated precedence in proprietary medicinal chemistry applications .

Patent analysis Pharmaceutical intermediate Drug discovery

Defined Chemical Identity: Molecular Weight, Density, and Structural Certainty for Inventory and Reaction Planning

The target compound has a well‑characterized molecular weight of 267.09 g/mol (PubChem‑computed) and a density of 1.2 g/cm³ [1]. In contrast, commonly available 3‑methoxyphenylboronic acid (CAS 10365‑98‑7, lacking the Boc‑amino group) has a molecular weight of 151.96 g/mol and is supplied with purity specifications of 97.0–113.0% (neutralization titration), reflecting anhydride‑related variability that complicates stoichiometric calculations . The target compound's narrower and better‑defined physical properties enable more precise molar calculations for reaction setup and more accurate inventory tracking in electronic lab notebooks and procurement systems.

Chemical inventory management Molecular weight Reaction stoichiometry

Optimal Procurement and Application Scenarios for 4-N-Boc-amino-3-methoxy-phenylboronic acid (CAS 669713-95-5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Campaigns Requiring Orthogonally Protected Biaryl Scaffolds with Sequential Diversification

Programs that require Suzuki–Miyaura coupling to install a biaryl linkage followed by Boc deprotection to unmask a nucleophilic amine for subsequent amidation, sulfonylation, or reductive amination steps benefit directly from the compound's orthogonal Boc‑protected amino group. The ability to couple at the boronic acid site without disturbing the protected amine avoids a separate amine protection step prior to coupling and eliminates the need for post‑coupling re‑protection, streamlining the synthetic sequence by at least one operation. The 97–98% catalog purity and 71‑patent validation provide a reliable starting point for generating patentable lead series .

Synthesis of Navitoclax (ABT‑263) and Related Bcl‑2 Family Inhibitor Intermediates

The compound is identified as a synthetic intermediate in the preparation of Navitoclax (ABT‑263), an orally bioavailable Bcl‑2/Bcl‑xL/Bcl‑w inhibitor with Ki values below 1 nM . In this context, the specific ortho‑methoxy/para‑Boc‑amino substitution pattern on the phenylboronic acid is integral to constructing the Navitoclax core scaffold via regioselective Suzuki coupling. Procurement of the exact CAS‑specified compound (669713‑95‑5) ensures fidelity to published and patented Navitoclax synthetic routes, whereas substitution with methoxy‑lacking or unprotected analogs would alter coupling regiochemistry and require full route re‑development [1].

Process Development and Scale‑Up Where Lot‑to‑Lot Purity Consistency and Anhydride‑Free Behavior Are Critical

When scaling reactions from medicinal chemistry quantities (milligrams) to process‑relevant amounts (grams to kilograms), the absence of anhydride‑variability warnings for the target compound contrasts favorably with the known anhydride‑related purity range (97.0–113.0%) of simpler phenylboronic acids like 3‑methoxyphenylboronic acid . The consistent 97–98% purity specification across multiple suppliers (Sigma‑Aldrich, BOC Sciences, Fluorochem, AKSci) reduces the need for pre‑coupling purification or titration adjustment, enabling more predictable reaction yields and impurity profiles during scale‑up. The compound's defined density (1.2 g/cm³) further supports accurate gravimetric and volumetric measurements in process development workflows [1].

Patent‑Sensitive R&D Where Prior Art Validation and Freedom‑to‑Operate Considerations Are Paramount

Teams developing new chemical entities for patent filing benefit from the compound's extensive prior patent citation history (71 patents) . This documented industrial use provides a clear baseline of existing applications, enabling more precise drafting of novel composition‑of‑matter and method‑of‑use claims that differentiate from the prior art. In contrast, using less‑patented analogs offers less clarity on freedom‑to‑operate boundaries and may inadvertently encroach upon existing claims. The compound's established role in Navitoclax synthesis further anchors its position in well‑characterized medicinal chemistry space, providing a known landscape for patent strategy development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-n-Boc-amino-3-methoxy-phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.